Phellopterin

Descripción general

Descripción

La fellopterina es un compuesto furanocumarínico natural que se encuentra en diversas plantas, incluidas la Angelica dahurica y la Poncirus trifoliata. Ha sido estudiada por sus posibles propiedades terapéuticas, particularmente en el tratamiento de la diabetes y las afecciones inflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fellopterina se puede extraer de fuentes vegetales utilizando solventes orgánicos como el metanol y el acetato de etilo. El proceso de extracción implica la subfraccionación y la separación en columna de gel de sílice .

Métodos de producción industrial: La producción industrial de fellopterina implica la optimización de la eficiencia de extracción y los procesos de purificación para lograr altos rendimientos. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La fellopterina sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se ha demostrado que interactúa con múltiples dianas moleculares, lo que la convierte en un agente multifuncional .

Reactivos y condiciones comunes:

Reducción: Se emplean agentes reductores específicos y condiciones para estudiar las reacciones de reducción de la fellopterina.

Sustitución: Se utilizan diversos reactivos para explorar las reacciones de sustitución, dependiendo de las modificaciones químicas deseadas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la fellopterina puede formar diferentes derivados cuando se somete a reacciones de sustitución .

Aplicaciones Científicas De Investigación

La fellopterina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La fellopterina ejerce sus efectos a través de diversas vías moleculares:

Efectos antiinflamatorios: Reduce la expresión de la molécula de adhesión intercelular-1 (ICAM-1) y aumenta la proteína SIRT1, que son objetivos clave para la inflamación.

Regulación de la sensibilidad a la insulina: La fellopterina mejora la diferenciación de adipocitos y aumenta la expresión de los receptores activados por proliferadores de peroxisomas gamma (PPARγ), que juegan un papel crucial en la sensibilidad a la insulina.

Comparación Con Compuestos Similares

La fellopterina se compara con otras furanocumarinas similares como la bergapten y la imperatorina:

Lista de compuestos similares:

- Bergapten

- Imperatorina

- Xanthotoxin

- Pimpinellin

Las propiedades únicas y las diversas aplicaciones de la fellopterina la convierten en un compuesto valioso en la investigación científica y el desarrollo terapéutico.

Actividad Biológica

Phellopterin, a naturally occurring compound found in various plants, particularly in the roots of Angelica dahurica, has garnered attention for its diverse biological activities. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, neuroprotective, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

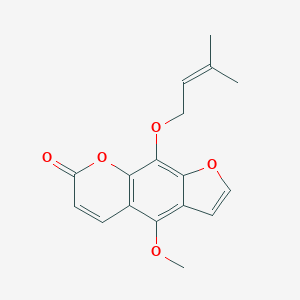

This compound belongs to the class of methoxyfuranocoumarins, characterized by a furan ring and methoxy groups that enhance its lipophilicity and biological activity. Its structure allows it to interact effectively with biological membranes, contributing to its therapeutic potential against various diseases.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in several studies:

- Atopic Dermatitis : A study indicated that this compound alleviated atopic dermatitis-like inflammation by inhibiting the phosphorylation of STAT3, a key signaling molecule involved in inflammatory responses. This inhibition led to reduced levels of interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP), both of which are associated with type 2 inflammation in skin lesions .

- Colitis-Associated Cancer : In a mouse model of colitis-associated cancer (CAC), this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing anti-inflammatory IL-10 levels. The compound also reduced tumor formation and improved overall survival rates in treated mice .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Bacterial Activity : Research has shown that this compound possesses antibacterial activity against various strains of bacteria. Its structure allows it to penetrate bacterial membranes effectively. For instance, it has been reported to be more effective against certain bacterial strains compared to other coumarins due to its unique methoxy substitutions .

- Antifungal Activity : The compound also displays antifungal properties, which are enhanced by the presence of methoxy groups at specific positions on its furanocoumarin skeleton. These groups are crucial for its interaction with fungal cell membranes .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in several studies:

- Cell Viability Studies : In human neuroblastoma SH-SY5Y cells, this compound was shown to reduce cell death induced by oxidative stress (H₂O₂). This protective effect is attributed to its ability to modulate oxidative stress pathways and inhibit apoptosis .

- Cognitive Function : this compound has been linked to improved cognitive function through its anti-AChE (acetylcholinesterase) activity, which may help in conditions like Alzheimer's disease. Molecular docking studies suggest that this compound can bind effectively to AChE and amyloid beta peptides, potentially preventing their aggregation .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Mechanisms Against Cancer : this compound has been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of inflammatory pathways and direct cytotoxic effects on cancer cells. The compound's ability to enhance immune responses while reducing tumor-promoting inflammation is particularly noteworthy .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Propiedades

IUPAC Name |

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZFLQMBMYVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180086 | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-94-4 | |

| Record name | Phellopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.